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Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

Cat. No.: B2970837 Get Quote

An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of (S)-1-methylpiperidin-3-ol, a chiral synthetic

building block of significant interest to researchers and professionals in drug development. We

will move beyond a simple recitation of facts to delve into the causality behind its chemical

behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights

for its practical application.

Introduction: A Key Chiral Synthon
(S)-1-methylpiperidin-3-ol (CAS No: 62367-59-3) is a chiral organic compound featuring a

piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl

group at the chiral center (position 3).[1] Its structure combines a tertiary amine with a

secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)"

designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly

influences its interaction with biological systems and its utility in the synthesis of

enantiomerically pure pharmaceuticals.[1]

The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a

chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving

target-specific biological activity.

Core Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its behavior in

experimental settings, from reaction solvent selection to purification methods. The properties of
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(S)-1-methylpiperidin-3-ol are summarized below.

Property Value Source(s)

IUPAC Name (3S)-1-methylpiperidin-3-ol PubChem[2]

Molecular Formula C₆H₁₃NO PubChem[2]

Molecular Weight 115.17 g/mol PubChem[2]

Appearance
Colorless to pale yellow liquid

or solid
CymitQuimica[1]

Boiling Point 78-80 °C (at 15 Torr) LookChem[3]

Density ~1.00 g/mL stenutz.com[4], LookChem[3]

Solubility
Soluble in water and various

organic solvents
CymitQuimica[1]

InChIKey
UKANCZCEGQDKGF-

LURJTMIESA-N
PubChem[2]

The compound's solubility in both aqueous and organic media is a direct result of its dual

functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water,

while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution

in organic solvents.[1]

Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of (S)-1-methylpiperidin-3-ol is paramount. A multi-

spectroscopic approach provides a self-validating system for structural verification.

Logical Workflow for Structural Analysis
The following workflow illustrates a standard, logical approach to confirming the structure of a

synthesized or purchased batch of the target compound.
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Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

NMR Spectroscopy

Confirm Molecular Weight
(Expected M/Z = 115.10)

Identify Key Functional Groups
(O-H, C-N, C-H)

Step 2

1H NMR:
Proton Environment & Connectivity

Step 3

13C NMR:
Carbon Skeleton

Step 4

Structure Verified

Sample of
(S)-1-methylpiperidin-3-ol

Step 1

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic verification of (S)-1-methylpiperidin-3-ol.

Expected Spectroscopic Data
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Technique Feature
Expected Observation &
Rationale

Mass Spec (EI) Molecular Ion (M⁺)

m/z ≈ 115.10, corresponding to

the monoisotopic mass

[C₆H₁₃NO]⁺.[2]

Key Fragments

Fragments corresponding to

the loss of •OH, •CH₃, or

cleavage of the piperidine ring

are expected.

IR Spectroscopy O-H Stretch

Broad peak at ~3300-3500

cm⁻¹, characteristic of an

alcohol's hydrogen-bonded

hydroxyl group.

C-H Stretch
Peaks at ~2850-3000 cm⁻¹ for

aliphatic C-H bonds.

C-N Stretch
Peak(s) around 1050-1250

cm⁻¹.

¹H NMR -OH

A broad singlet, chemical shift

is concentration and solvent

dependent.

-CH(OH)

A multiplet around 3.5-4.0

ppm. Its proximity to the

electron-withdrawing oxygen

deshields this proton.

-N-CH₃ A singlet around 2.2-2.4 ppm.

Piperidine Ring -CH₂-

A series of complex multiplets

between ~1.5-3.0 ppm,

resulting from diastereotopic

protons and complex spin-spin

coupling.

¹³C NMR -CH(OH) Signal at ~65-75 ppm,

deshielded by the attached
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oxygen.

Piperidine Ring Carbons Signals between ~20-60 ppm.

-N-CH₃ Signal around 40-45 ppm.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the

racemic mixture is available on public databases and serves as an excellent reference.[5][6]

Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-1-methylpiperidin-3-ol stems from the distinct reactivity of its two

functional groups.

Key Reaction Pathways

Reactions at the Hydroxyl Group

Reactions at the Tertiary Amine

(S)-1-methylpiperidin-3-ol
Esterification

(+ Acyl Chloride/Anhydride)

Williamson Ether Synthesis
(+ NaH, then R-X)

Oxidation
(+ PCC/Swern)

N-Oxidation
(+ H₂O₂/m-CPBA)

Chiral Ester

Chiral Ether

1-methylpiperidin-3-one
(Ketone)

N-Oxide

Click to download full resolution via product page

Caption: Key reaction pathways for (S)-1-methylpiperidin-3-ol based on its functional groups.
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Reactions of the Hydroxyl Group: The secondary alcohol is a versatile nucleophile.[1]

Esterification: It readily reacts with acyl chlorides or anhydrides in the presence of a base

to form chiral esters.

Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an

alkyl halide (Williamson ether synthesis) yields chiral ethers.

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions

will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.

Reactions of the Tertiary Amine: The nitrogen atom's lone pair of electrons makes it basic

and nucleophilic.

Salt Formation: It reacts with acids to form piperidinium salts, which can be useful for

purification or modifying solubility.

N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the

corresponding N-oxide.

Its role as a key intermediate in the synthesis of more complex molecules, including potential

active pharmaceutical ingredients, is documented in various patents.[2][3][7][8]

Experimental Protocols: Best Practices
Protocol 1: Determination of Enantiomeric Purity via
Chiral HPLC
Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may

have different or undesirable biological activity. Chiral High-Performance Liquid

Chromatography (HPLC) separates enantiomers by passing them through a column containing

a chiral stationary phase (CSP), leading to different retention times.

Methodology:

Sample Preparation: Prepare a stock solution of (S)-1-methylpiperidin-3-ol at ~1 mg/mL in

the mobile phase.
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Instrumentation:

Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or

equivalent). The choice of column is crucial and often requires screening.

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount

of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic

compounds.

Flow Rate: 1.0 mL/min.

Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a

strong chromophore.

Analysis:

Inject a small volume (e.g., 10 µL) of the sample.

Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both

the (S) and (R) enantiomers.

Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.

Calculation:

Enantiomeric Excess (% e.e.) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Protocol 2: Safe Handling and Storage
Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based

on established safety data sheets (SDS) for this compound and its analogs.[7][9][10]

Hazard Identification:

Causes skin and eye irritation/damage.[5]

May cause respiratory irritation.[5]

Incompatible with strong acids and strong oxidizing agents.[9]
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Handling Procedure:

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical

fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

Chemical-resistant gloves (e.g., nitrile).

Safety glasses or goggles.

A lab coat.[9]

Dispensing: When transferring the liquid, avoid splashes. If the material is solid, avoid

creating dust.

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and

place in a sealed container for chemical waste disposal.

Waste Disposal: Dispose of waste material and empty containers in accordance with local,

state, and federal regulations.

Storage:

Store in a tightly closed container.[9][11]

Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion
(S)-1-methylpiperidin-3-ol is more than just a chemical with a defined structure; it is a

versatile tool for the creation of complex, stereochemically defined molecules. A thorough

understanding of its physicochemical properties, spectroscopic fingerprints, and chemical

reactivity is essential for its effective and safe use in a research and development setting. By

employing the logical workflows and validated protocols described herein, scientists can
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confidently utilize this important chiral building block to advance the frontiers of medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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